molecular formula C14H7BrO4 B3223889 5-(4-Bromophenoxy)isobenzofuran-1,3-dione CAS No. 122590-15-2

5-(4-Bromophenoxy)isobenzofuran-1,3-dione

Cat. No.: B3223889
CAS No.: 122590-15-2
M. Wt: 319.11 g/mol
InChI Key: VCSUQPYEVUODJI-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)isobenzofuran-1,3-dione is a brominated aromatic anhydride derivative featuring a bromophenoxy substituent at the 5-position of the isobenzofuran-1,3-dione core. These compounds are typically utilized as reactive intermediates or functional additives in high-performance polymers, such as polyimides and epoxy resins, due to their thermal stability and ability to modify material properties .

Properties

IUPAC Name

5-(4-bromophenoxy)-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO4/c15-8-1-3-9(4-2-8)18-10-5-6-11-12(7-10)14(17)19-13(11)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSUQPYEVUODJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Bromophenoxy)isobenzofuran-1,3-dione typically involves the reaction of 4-bromophenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and the product is purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-(4-Bromophenoxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Derivatives

The compound can be synthesized through various methods, often involving condensation reactions with other aromatic compounds. For instance, one significant method involves the reaction of ninhydrin with 4-amino-1,2-naphthoquinones to produce spiro-isobenzofuran derivatives. This method has been optimized for solvent choice and reaction conditions, yielding high purity products under mild conditions .

Antitumor Properties

Research indicates that derivatives of isobenzofuran-1,3-dione exhibit promising antitumor activities. These compounds can act as photosensitizers in photodynamic therapy, generating reactive oxygen species that selectively target tumor cells . The incorporation of bromophenoxy groups may enhance these properties due to their electronic effects and potential for increased lipophilicity.

Antibacterial and Antifungal Activities

Compounds related to isobenzofuran have shown antibacterial and antifungal activities. The modification of the isobenzofuran structure with various substituents can lead to enhanced biological activity against a range of pathogens .

Material Science Applications

5-(4-Bromophenoxy)isobenzofuran-1,3-dione may also find applications in material science due to its unique structural properties. It has been utilized as a building block in the synthesis of polymers and other materials with specific thermal and optical properties .

Case Study: Synthesis and Characterization

A study focused on the synthesis of novel oxazepine derivatives through the reaction of imine compounds with isobenzofuran-1(3H)-one has demonstrated the utility of isobenzofuran derivatives in creating complex molecular architectures with potential pharmacological applications .

Case Study: Photodynamic Therapy

Another investigation highlighted the use of phenazine derivatives derived from isobenzofuran compounds as effective agents in photodynamic therapy. These compounds were shown to generate singlet oxygen upon light activation, leading to cell death in targeted cancer cells .

Summary Table of Applications

Application AreaDescriptionReferences
Organic Synthesis Used as a precursor for synthesizing spiro-isobenzofuran derivatives via condensation reactions
Antitumor Activity Acts as a photosensitizer in photodynamic therapy
Antibacterial Activity Exhibits activity against various bacterial strains
Material Science Serves as a building block for polymers with desirable properties

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The isobenzofuran-1,3-dione core can undergo redox reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isobenzofuran-1,3-dione Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(4-Bromophenoxy)isobenzofuran-1,3-dione 4-Bromophenoxy C₁₃H₆BrO₄ ~322.0* High thermal stability, flame retardancy†
5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione 4-Methoxyphenoxy C₁₃H₉O₅ 257.21 Improved solubility in polar solvents‡
5-Hydroxyisobenzofuran-1,3-dione Hydroxy C₈H₄O₄ 164.12 Reactive site for crosslinking; polar
5-(Trifluoromethyl)isobenzofuran-1,3-dione Trifluoromethyl C₉H₃F₃O₃ 216.11 Enhanced chemical resistance, hydrophobicity
5-Phenoxyisobenzofuran-1(3H)-one Phenoxy C₁₃H₈O₃ 212.20 Intermediate for polyimide synthesis

*Calculated based on substituent addition; †Inferred from brominated analogs; ‡From methoxy-substituted analogs.

Substituent Effects on Physicochemical Properties

  • Bromophenoxy vs. Methoxyphenoxy: The bromine atom in this compound increases molecular weight and electron-withdrawing effects compared to the methoxy group in 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione. This likely reduces solubility in common solvents but enhances thermal stability and flame retardancy .
  • Bromophenoxy vs. Trifluoromethyl: The trifluoromethyl group (CF₃) in 5-(Trifluoromethyl)isobenzofuran-1,3-dione provides strong hydrophobicity and chemical resistance, whereas the bromophenoxy group may offer superior thermal degradation resistance due to bromine’s radical-scavenging properties .

Biological Activity

5-(4-Bromophenoxy)isobenzofuran-1,3-dione (CAS No. 122590-15-2) is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₇BrO₄
  • Molar Mass : 319.11 g/mol
  • Structure : The compound features a bromophenoxy group attached to an isobenzofuran dione structure, which may influence its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound in various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound exhibited significant antiproliferative activity with an IC₅₀ value in the nanomolar range, comparable to known chemotherapeutic agents .
  • Mechanism of Action : The compound is believed to interact with tubulin at the colchicine-binding site, leading to microtubule destabilization and subsequent apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in cell cycle arrest at the G₂/M phase and increased levels of apoptosis markers. Flow cytometry analysis confirmed these findings .
  • Comparative Analysis : In a comparative study with other derivatives, this compound showed enhanced activity over several analogs, indicating its potential as a lead compound for further development .

The biological activity of this compound can be attributed to its ability to bind to tubulin and inhibit its polymerization. This action disrupts normal microtubule dynamics essential for mitosis, leading to cell death. The following table summarizes the mechanisms observed in various studies:

MechanismDescription
Tubulin BindingInteracts at the colchicine-binding site on tubulin
Microtubule DestabilizationInhibits polymerization of tubulin, leading to mitotic arrest
Apoptosis InductionTriggers apoptotic pathways in cancer cells

Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • A one-pot synthesis method was developed for similar compounds that demonstrated significant yields and purity .
  • The compound's structural characteristics were found to correlate with its biological activity, emphasizing the importance of substituent positioning on the phenyl ring .

Q & A

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) reported in literature?

  • Methodological Answer : Replicate experiments using identical instrumentation parameters (e.g., solvent, field strength). Use spectral databases (e.g., SDBS) to compare shifts with structurally similar compounds. If inconsistencies persist, collaborate with third-party labs for independent verification and publish errata with corrected assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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